2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine
Description
2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine is a brominated derivative of the imidazopyridine scaffold, characterized by a partially saturated dihydro ring system and a bromine atom at the 2-position. Brominated imidazopyridines are often explored in medicinal chemistry and materials science due to their versatility in cross-coupling reactions and bioactivity .
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
2-bromo-1,5-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-3,5,9H,4H2 |
InChI Key |
URFOZTIIZYMZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2N1C=C(N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1,5-dihydroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot reaction involving aldehydes, 2-aminopyridines, and terminal alkynes in the presence of a copper(I) iodide catalyst. This method is efficient and yields high amounts of the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like nitric acid to form nitro derivatives.
Substitution: Halogenation reactions with bromine or iodine can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Nitric acid in acetic acid medium.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Bromine or iodine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides.
Scientific Research Applications
2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-1,5-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Patterns
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine (CAS 1120214-89-2):
- Features a bromine at the 3-position and an amine group at the 7-position.
- Molecular formula: C₇H₇BrN₄ (MW: 243.07 g/mol).
- Safety data indicate stringent handling requirements, including respiratory protection due to inhalation hazards .
- The amine group enhances nucleophilicity, making it suitable for further functionalization.
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 878197-68-3):
Functional Group Variations
- 5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1159813-10-1):
Research Findings and Physico-Chemical Properties
Table 1: Structural and Physico-Chemical Comparison
*Note: Data for this compound are inferred from structural analogs. †Calculated based on molecular formula.
Biological Activity
2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including enzyme modulation, potential therapeutic applications, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
Molecular Formula: C8H8BrN3
Molecular Weight: 228.07 g/mol
CAS Number: 1314780-68-1
The compound features a bromine atom at the 2-position of the imidazo ring and an amino group at the 7-position, which enhances its reactivity and biological activity. The unique structure contributes to its diverse pharmacological profile.
Enzyme Modulation
This compound has been shown to interact with various kinases involved in critical cell signaling pathways. These interactions can influence phosphorylation processes essential for cellular functions such as:
- Cell Proliferation: The compound may promote or inhibit cell growth depending on the specific kinase it targets.
- Apoptosis Regulation: By modulating kinase activity, it can influence programmed cell death pathways.
- Gene Expression: It has been observed to alter gene expression related to cell cycle regulation, indicating potential applications in cancer therapy.
Therapeutic Applications
The compound's ability to modulate enzyme functions opens avenues for its use in treating various diseases. Notably:
- Cancer Therapy: Its kinase inhibition properties suggest potential as an anticancer agent.
- Antimicrobial Activity: Preliminary studies indicate that it may exhibit antibacterial properties against certain pathogens.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Cyclization Reactions: Utilizing starting materials such as amino acids or pyridines under specific conditions (e.g., heating with brominating agents).
- One-Pot Reactions: Combining multiple reactants in a single reaction vessel to simplify synthesis while maintaining yield efficiency.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoimidazo[1,2-a]pyridine | Amino group at position 2 | Lacks bromine substitution |
| 3-Methylimidazo[1,2-a]pyridine | Methyl group at position 3 | Different substitution pattern affecting reactivity |
| 4-Bromoimidazo[1,2-a]pyridine | Bromine at position 4 | Different position of bromination |
| 1-Methylimidazo[1,5-a]pyridine | Methyl group at position 1 | Variation in ring structure |
The specific bromination pattern combined with the amino substitution at the 7-position enhances the biological activity and reactivity of this compound compared to its analogs.
Case Studies and Research Findings
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities:
- A study highlighted that certain synthesized derivatives showed potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Another investigation focused on the compound's role as a potential inhibitor for multidrug-resistant tuberculosis (MDR-TB), showcasing its promise in combating resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
